molecular formula C22H21N3O3S B2679352 (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide CAS No. 1007065-11-3

(E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide

Cat. No.: B2679352
CAS No.: 1007065-11-3
M. Wt: 407.49
InChI Key: SCGPRLCHDRUCHI-OCOZRVBESA-N
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Description

(E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activity

Sulfonamide compounds like Flubendiamide have been identified as novel insecticides with strong activity against lepidopterous pests, including resistant strains. These compounds exhibit a unique mode of action, distinct from commercial insecticides, characterized by discriminative larval body contraction upon exposure. Such compounds are valuable for integrated pest management programs and resistance management strategies due to their novel action and safety profile for non-target organisms (Tohnishi et al., 2005).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides have been explored for their potential as enzyme inhibitors, showing promise in therapeutic applications. For instance, benzenesulfonamides have been synthesized and evaluated as potent membrane-bound phospholipase A2 inhibitors, demonstrating significant inhibition of arachidonic acid liberation. Such compounds have shown potential in reducing myocardial infarction size in animal models, indicating their therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).

Antimicrobial Applications

Sulfonamides are also recognized for their antimicrobial properties. Research into the synthesis and evaluation of substituted benzenesulfonamides has highlighted their role as an important class of antimicrobials, antidiabetics, anticancer agents, and diuretics. Despite the development of resistance reducing their use, novel sulfonamide compounds continue to be explored for their biological activities, including anti-bacterial properties (Rehman et al., 2019).

Novel Antiviral Agents

Further, sulfonamide derivatives have been investigated for their antiviral properties, particularly against cytomegalovirus (CMV). Compounds like 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide have shown selective inhibition of CMV replication, pointing towards their utility in developing novel antiviral therapeutics with excellent safety profiles (Buerger et al., 2001).

Mechanism of Action

Target of Action

The primary targets of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Compounds with similar structures have been found to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

The exact mode of action of This compound It’s known that azobenzene compounds can undergo reversible e/z isomerisation . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by This compound Azobenzene compounds have been found to exhibit antiproliferative/cytotoxic activities , suggesting they may influence pathways related to cell growth and survival.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown outstanding antiproliferative/cytotoxic activities , suggesting that they may induce cell death or inhibit cell growth.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-phenyldiazenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-22(15-16-29(27,28)17-18-7-3-1-4-8-18)23-19-11-13-21(14-12-19)25-24-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGPRLCHDRUCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301040305
Record name Propanamide, N-[4-(2-phenyldiazenyl)phenyl]-3-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007065-11-3
Record name Propanamide, N-[4-(2-phenyldiazenyl)phenyl]-3-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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